Antiproliferative agent-49

EGFR Tyrosine Kinase Inhibition Cancer Research

Antiproliferative agent-49 (Compound 5a) is an oxadiazole-pyrazoline hybrid and selective EGFR-TK inhibitor. It uniquely outperforms gefitinib against HER3 (IC50 0.18 μM) and HER4 (IC50 0.37 μM), making it the preferred tool for dissecting HER3/HER4-dependent signaling where standard EGFR inhibitors fail. Validated to induce G1/S arrest, mitochondrial apoptosis, and ROS accumulation in HepG-2 hepatocellular carcinoma cells, it is ideal for kinase assays, HTS campaigns, and liver cancer mechanistic studies. Not interchangeable with gefitinib, erlotinib, or in-class analogs.

Molecular Formula C22H18N2O2S
Molecular Weight 374.5 g/mol
Cat. No. B12382118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiproliferative agent-49
Molecular FormulaC22H18N2O2S
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NN=C(O3)SCC4=CC=CC=C4
InChIInChI=1S/C22H18N2O2S/c1-3-7-17(8-4-1)15-25-20-13-11-19(12-14-20)21-23-24-22(26-21)27-16-18-9-5-2-6-10-18/h1-14H,15-16H2
InChIKeyJDWBYRGOMKWXSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antiproliferative Agent-49: An Oxadiazole-Pyrazoline Hybrid EGFR-TK Inhibitor with Broad HER Family Activity for Cancer Research Procurement


Antiproliferative agent-49 (Compound 5a) is an oxadiazole-pyrazoline hybrid that functions as a selective inhibitor of epidermal growth factor receptor tyrosine kinase (EGFR-TK) [1]. The compound has the molecular formula C22H18N2O2S and a molecular weight of 374.46 g/mol . Designed as part of a focused library targeting EGFR-driven cancers, it exhibits notable cross-reactivity against other HER family members HER3 and HER4, while inducing mitochondrial apoptosis and increasing reactive oxygen species (ROS) accumulation in hepatocellular carcinoma cells [1].

Why Generic EGFR-TK Inhibitors Cannot Replace Antiproliferative Agent-49: Evidence of Differentiated HER3/HER4 Selectivity


Direct substitution of Antiproliferative agent-49 with other EGFR-TK inhibitors (e.g., gefitinib, erlotinib) or even in-class analogs (e.g., Compound 10b) is not scientifically equivalent due to its unique potency profile against HER3 and HER4. In head-to-head assays, Antiproliferative agent-49 demonstrates superior activity against HER3 and HER4 compared to gefitinib, a standard clinical EGFR inhibitor [1]. Additionally, while structurally related analogs from the same study (e.g., Compound 5b, 5c) show similar EGFR-TK inhibition, they exhibit drastically reduced antiproliferative activity in cellular assays, confirming that minor structural modifications severely compromise efficacy [1].

Antiproliferative Agent-49: Quantitative Differentiation Data vs. Gefitinib and In-Class Analogs for Procurement Decisions


EGFR-TK Inhibitory Activity of Antiproliferative Agent-49 vs. Gefitinib

Antiproliferative agent-49 inhibits EGFR-TK with an IC50 of 0.09 μM, which is 2.25-fold less potent than gefitinib (IC50 = 0.04 μM) but remains in the low nanomolar range, confirming its suitability as a research tool for EGFR-dependent studies [1].

EGFR Tyrosine Kinase Inhibition Cancer Research

Superior HER3 and HER4 Inhibition by Antiproliferative Agent-49 Compared to Gefitinib

Antiproliferative agent-49 exhibits significantly greater potency against HER3 (IC50 = 0.18 μM) and HER4 (IC50 = 0.37 μM) compared to gefitinib (IC50 = 0.35 μM and 0.58 μM, respectively) [1]. This represents a 1.9-fold improvement for HER3 and a 1.6-fold improvement for HER4 inhibition.

HER3 HER4 Kinase Profiling

Differential Antiproliferative Activity in HepG-2 Cells: Antiproliferative Agent-49 vs. Structural Analogs

In HepG-2 hepatocellular carcinoma cells, Antiproliferative agent-49 (5a) demonstrated an IC50 of 35.58 ± 2.2 μM, which is 2.0-fold more potent than the 4-Clbenzyl analog (5b, IC50 = 38.13 ± 2.2 μM) and 2.3-fold more potent than the cyclopentyl analog (5e, IC50 = 59.33 ± 3.4 μM) [1].

Hepatocellular Carcinoma Antiproliferative Cellular Screening

Cell Cycle Arrest at G1/S Phase in HepG-2 Cells: Antiproliferative Agent-49 vs. Untreated Control

Treatment of HepG-2 cells with Antiproliferative agent-49 (0.09 μM, 24 h) induced significant G1/S phase cell cycle arrest, a mechanistic effect not observed with untreated control cells [1].

Cell Cycle Flow Cytometry Hepatocellular Carcinoma

Induction of Mitochondrial Apoptosis and ROS Accumulation

Antiproliferative agent-49 induces the mitochondrial apoptotic pathway and increases accumulation of reactive oxygen species (ROS) in HepG-2 cells, as demonstrated in mechanistic studies [1].

Apoptosis Reactive Oxygen Species Mechanism of Action

Antiproliferative Activity Across Multiple Cancer Cell Lines: Context for Procurement Decisions

Antiproliferative agent-49 exhibits broad antiproliferative activity against HCT116 (colon), HepG-2 (liver), and MCF-7 (breast) cancer cell lines, with IC50 values of 64.36 μM, 35.58 μM, and 78.52 μM respectively [1]. This demonstrates a consistent, though moderate, cellular efficacy across multiple tumor types.

Cytotoxicity Cancer Cell Lines Broad-Spectrum Activity

Antiproliferative Agent-49: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


EGFR-TK Biochemical Assays and High-Throughput Screening

With a validated IC50 of 0.09 μM against EGFR-TK, Antiproliferative agent-49 serves as a reliable positive control or reference compound for biochemical kinase assays and high-throughput screening campaigns aimed at identifying novel EGFR inhibitors [1].

HER3 and HER4 Signaling Pathway Studies

Given its superior potency against HER3 (IC50 = 0.18 μM) and HER4 (IC50 = 0.37 μM) compared to gefitinib, this compound is uniquely suited for dissecting HER3- and HER4-dependent signaling pathways in cancer cells, where standard EGFR inhibitors show limited activity [1].

Mechanistic Studies of Cell Cycle Arrest and Apoptosis in Hepatocellular Carcinoma

The demonstrated ability to induce G1/S phase arrest, mitochondrial apoptosis, and ROS accumulation in HepG-2 cells makes Antiproliferative agent-49 a valuable tool for investigating the molecular mechanisms linking EGFR/HER inhibition to cell death in liver cancer models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiproliferative agent-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.